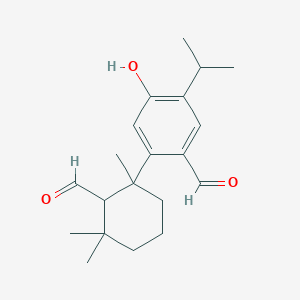
2-(2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Übersicht
Beschreibung
“2-(2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde” is a type of compound that falls under the category of Diterpenoids .
Molecular Structure Analysis
The molecular formula of this compound is C20H28O3 . The compound has a molecular weight of 316.4 . The compound’s structure includes a cyclohexyl ring and a benzaldehyde group .Physical And Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
Hydroformylation of β-isophorone
Research demonstrated the rhodium-catalyzed hydroformylation of β-isophorone leading to an unexpected product mix, including aldehydes relevant to fragrance synthesis, such as δ-Damascone. This indicates the potential use of similar compounds in synthesizing fragrances or other complex organic molecules (Paganelli et al., 2006).
Asymmetric Addition Catalyzed by Chiral Complexes
The asymmetric addition of trimethylsilyl cyanide to aldehydes catalyzed by chiral (salen)TiCl2 complexes highlights the potential for creating chiral centers in organic molecules, which is crucial in pharmaceutical synthesis (Belokon’ et al., 1999).
Enzymatic Formyl Elongation
The thiamine diphosphate-dependent enzyme KdcA from Lactococcus lactis facilitates the formyl elongation of aldehydes. This enzymatic process is a novel route to synthesize chiral aldehydes, which could have applications in creating bioactive molecules or intermediates for pharmaceuticals (Germer et al., 2019).
Selective Oxidation of Aroma Compounds
The selective oxidation of carotenoid-derived compounds by myxobacterial cytochromes P450 demonstrates the capability to modify organic molecules in a regio- and stereoselective manner. This has implications for synthesizing complex organic molecules, including pharmaceuticals and fragrances (Litzenburger & Bernhardt, 2016).
Synthesis of Reactive Polymers
The synthesis of a new novolac with formyl groups indicates the potential of such compounds in polymer chemistry, particularly in creating materials with specific functionalities or reactivities (Nemoto et al., 2009).
Eigenschaften
IUPAC Name |
2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13(2)15-9-14(11-21)16(10-17(15)23)20(5)8-6-7-19(3,4)18(20)12-22/h9-13,18,23H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKAJHXRTWDPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)
![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)
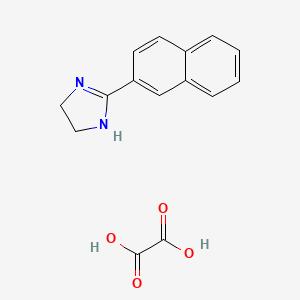
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)
![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)
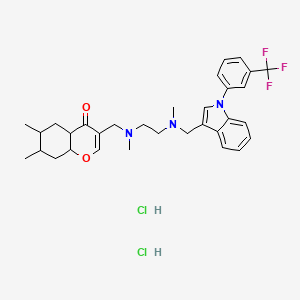

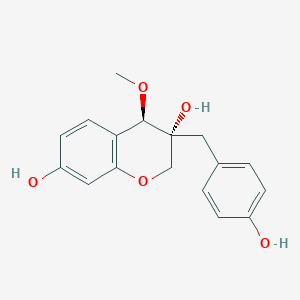
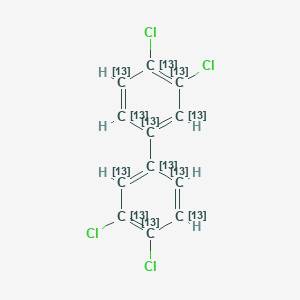
![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)


![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)